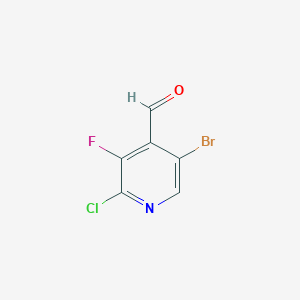

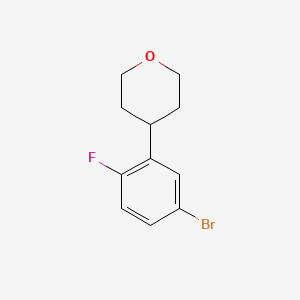

1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole

Overview

Description

The compound “1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .

Chemical Reactions Analysis

Again, while specific reactions involving “1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole” are not available, pyrazoles are known to undergo a variety of chemical reactions, including substitutions, additions, and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole” would depend on its exact structure. Properties such as melting point, boiling point, and solubility could be predicted based on its structure and the properties of similar compounds .Scientific Research Applications

Organic Synthesis - Benzyl Protection Group

1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole: can serve as a precursor for introducing a benzyl protection group in organic synthesis. The benzyl group is commonly used to protect reactive hydroxyl groups during chemical reactions. Once the desired reactions have been completed, the protecting group can be removed under mild conditions .

Medicinal Chemistry - Drug Design

The pyrazole moiety is a core structure in numerous pharmaceuticals due to its mimicry of the adenine base in ATP. Therefore, this compound could be used in the design of kinase inhibitors, which are crucial in targeted cancer therapies .

Material Science - Polymer Modification

The bromo-benzyl group in the compound can act as an initiator for polymerization reactions. This could lead to the development of new polymeric materials with potential applications in biotechnology and nanotechnology .

Analytical Chemistry - Chromatography Standards

Due to its unique structure, 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole could be used as a standard or reference compound in chromatographic analysis, helping in the identification and quantification of similar compounds in complex mixtures .

Agricultural Chemistry - Pesticide Development

Compounds containing the bromo-benzyl moiety have been explored for their potential use in pesticides. This compound could be investigated for its efficacy in pest control, particularly in the development of new insecticides or fungicides .

Biochemistry - Enzyme Inhibition Studies

The pyrazole ring is known to interact with various enzymes. As such, this compound could be used in biochemical assays to study enzyme inhibition, which is valuable in understanding metabolic pathways and designing enzyme inhibitors .

Environmental Science - Trace Pollutant Detection

The brominated aromatic structure makes it a potential candidate for studying environmental pollutants. It could be used in research focused on the detection and quantification of trace pollutants in environmental samples .

Chemical Education - Synthetic Chemistry Training

Lastly, this compound could be used in academic settings as a teaching tool for synthetic chemistry techniques, allowing students to practice multi-step synthesis and purification methods .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(3-bromophenyl)methyl]-4-ethoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-2-16-12-7-14-15(9-12)8-10-4-3-5-11(13)6-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLRFTSWKXGHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)

![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)

![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)

![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)

![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)